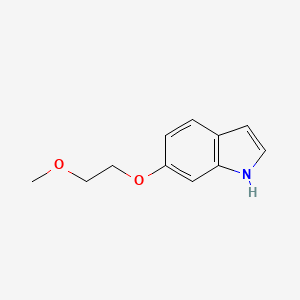

6-(2-methoxyethoxy)-1H-indole

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

6-(2-methoxyethoxy)-1H-indole |

InChI |

InChI=1S/C11H13NO2/c1-13-6-7-14-10-3-2-9-4-5-12-11(9)8-10/h2-5,8,12H,6-7H2,1H3 |

InChI Key |

SBVYFFZCZSSGTG-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)C=CN2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

6-(2-methoxyethoxy)-1H-indole serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity, making it a valuable scaffold in drug development. For instance, indole derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, have shown significant antimicrobial activity. A study highlighted the synthesis of novel indole derivatives that demonstrated potent activity against various bacterial strains, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Antitubercular Properties

The compound has also been investigated for its antitubercular activity. A review discussed the synthesis of indole-based compounds that target the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antitubercular drugs, indicating promising potential for further development .

Agrochemical Applications

Fungicidal Activity

Indole derivatives have been noted for their fungicidal properties. The synthesis of this compound could lead to the development of new agrochemicals aimed at combating plant pathogens. The structural characteristics of indoles allow them to interact effectively with fungal targets, enhancing their efficacy as fungicides .

Synthetic Methodologies

Scalable Synthesis

The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield. Recent advancements have proposed scalable synthetic routes that facilitate the production of this compound in larger quantities while maintaining high purity levels .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Nitrobenzene reduction | 80% | Efficient method using hydrazine and Rh catalyst . |

| Cyclization reactions | Variable | Often requires optimization to improve yields . |

Case Studies and Research Findings

Several studies have documented the biological activities associated with indole derivatives:

- Antibacterial Studies : A series of N-substituted indole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results with MIC values significantly lower than standard antibiotics .

- Antiviral Activity : Indoles have been explored for their antiviral properties, particularly against influenza viruses. Compounds derived from indoles have shown potential in inhibiting viral replication .

- In Vivo Studies : Research has also extended into in vivo evaluations where certain indole derivatives demonstrated significant therapeutic effects against various disease models, reinforcing their potential utility in clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Indole derivatives with substituents at the 6-position exhibit diverse properties depending on the nature of the functional group. Below is a comparative analysis:

2.1.1 6-Methoxy-1H-indole

- Substituent : Methoxy (-OCH3).

- Molecular Weight : 147.17 g/mol .

- Key Properties : Simpler structure with lower polarity compared to 6-(2-methoxyethoxy)-1H-indole. Widely used as a synthetic intermediate for pharmaceuticals and agrochemicals.

- Applications : Precursor for bioactive molecules, including serotonin receptor modulators .

2.1.2 6-(2-Azidoethoxy)-1H-indole

- Substituent : 2-Azidoethoxy (-OCH2CH2N3).

- Molecular Weight : 218.23 g/mol (calculated).

- Key Properties : The azide group enables click chemistry applications (e.g., bioconjugation). Reactivity contrasts with the inert methoxyethoxy group in this compound.

- Applications : Used in radiopharmaceuticals and polymer chemistry .

2.1.3 6-Methoxy-1H-indole-2-carboxylic Acid

- Substituent : Methoxy (-OCH3) and carboxylic acid (-COOH) at position 2.

- Molecular Weight : 205.18 g/mol .

- Key Properties : Increased acidity due to the carboxylic acid, enabling salt formation. Demonstrates antimicrobial and anti-inflammatory activity in preclinical studies.

- Applications : Lead compound for drug development .

2.1.4 6-Methoxy-3-(2-thiazolyl)-1H-indole

- Substituent : Methoxy (-OCH3) and thiazole ring at position 3.

- Molecular Weight : 246.29 g/mol .

- Key Properties : Heterocyclic thiazole enhances binding to biological targets (e.g., enzymes). Detected in plant metabolites with antifungal properties.

- Applications : Natural product research and agrochemical design .

Data Table: Comparative Overview

Preparation Methods

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages protective groups on the indole nitrogen to direct lithiation to the 6-position. For example, installing a bulky protecting group such as tert-butoxycarbonyl (Boc) enables selective deprotonation at the 6-position using strong bases like lithium diisopropylamide (LDA). Subsequent quenching with 2-methoxyethoxy electrophiles, such as 2-methoxyethyl tosylate, yields the desired product.

Mechanistic Insights :

-

The Boc group electronically deactivates the indole ring, shifting reactivity toward the 6-position.

-

Lithium coordination to the Boc carbonyl oxygen facilitates deprotonation at the adjacent carbon.

| Method | Base | Electrophile | Yield (%) | Reference |

|---|---|---|---|---|

| Boc-directed DoM | LDA, THF, -78°C | 2-Methoxyethyl tosylate | 62–68 | |

| Pivaloyl-directed | n-BuLi, Et₂O | 2-Methoxyethyl bromide | 55–60 |

Transition-Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H functionalization offers a direct route to 6-substituted indoles. Catalysts such as Pd(OAc)₂ with ligands like 2,2'-bipyridine enable oxidative coupling between indole and ethylene glycol derivatives under mild conditions.

Example Protocol :

-

Substrate : Indole (1.0 equiv), 2-methoxyethanol (2.5 equiv).

-

Catalyst System : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), AcOH (solvent).

-

Conditions : 80°C, 12 h under O₂ atmosphere.

-

Yield : 58% after column chromatography.

Advantages :

-

Avoids pre-functionalized substrates.

-

Tolerates diverse etherifying agents.

Fischer Indole Synthesis with Pre-Substituted Intermediates

The Fischer indole synthesis constructs the indole ring from arylhydrazines and carbonyl compounds. Introducing the methoxyethoxy group at the 6-position requires a pre-substituted phenylhydrazine.

Synthetic Pathway :

-

Synthesis of 4-Methoxyethoxyphenylhydrazine :

-

Nitration of 4-methoxyethoxyaniline followed by diazotization and reduction.

-

-

Cyclization : React with methyl ketones (e.g., acetone) under acidic conditions (HCl/EtOH).

Challenges :

-

Limited availability of substituted phenylhydrazines.

-

Competing formation of 5-substituted indoles due to electronic effects.

Purification and Isolation Techniques

Sulfonate Adduct Formation (Patent CN105646324A)

The patent CN105646324A describes a purification method for indoles via sodium sulfonate adduct formation, applicable to 6-(2-methoxyethoxy)-1H-indole:

-

Adduct Formation : React crude indole with sodium bisulfite in ethanol/water.

-

Impurity Removal : Wash with alcohol to remove non-reactive impurities (e.g., 3-methylindole).

-

Hydrolysis : Treat adduct with NaOH to regenerate pure indole.

Conditions :

Chromatographic Methods

-

Normal-Phase Chromatography : Silica gel with hexane/ethyl acetate gradients (7:3 → 1:1) resolves methoxyethoxy-indole from regioisomers.

-

HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity.

Challenges and Optimization

Regioselectivity Control

The 6-position’s lower reactivity necessitates precise conditions:

-

Electronic Effects : Electron-withdrawing groups (e.g., Boc) enhance 6-position activation.

-

Steric Hindrance : Bulky ligands in Pd catalysis favor less congested positions.

Q & A

What are the standard synthetic methodologies for preparing 6-(2-methoxyethoxy)-1H-indole, and what key reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves introducing the 2-methoxyethoxy substituent via nucleophilic substitution or coupling reactions. A validated approach involves alkylation of a hydroxyindole precursor using 1-bromo-2-(2-methoxyethoxy)ethane under basic conditions (e.g., NaH in DMF). For example, in a patent application, coupling 6-hydroxyindole derivatives with brominated ether reagents (e.g., 1-bromo-2-(2-methoxyethoxy)ethane) in the presence of a base yielded the target compound . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reactivity.

- Catalyst : Copper(I) iodide or palladium catalysts improve coupling efficiency in cross-coupling variants.

- Temperature : Reactions often proceed at 60–80°C for 12–24 hours.

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization ensures purity.

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

Comprehensive characterization requires multi-technique validation:

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the methoxyethoxy group shows characteristic signals: δ ~3.3–3.7 ppm (OCHCHO) and δ ~3.2 ppm (OCH) .

- Mass Spectrometry : LCMS or HRMS (e.g., m/z [M+H] = 235.12) verifies molecular weight .

- HPLC : Retention time analysis under standardized conditions (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, O percentages.

What are the common challenges in optimizing the synthesis of this compound, and how can they be mitigated?

Answer:

Key challenges include:

- Low regioselectivity : Competing reactions at indole positions (e.g., N1 vs. C3). Mitigation: Use protecting groups (e.g., Boc on nitrogen) to direct substitution .

- Side reactions : Ether cleavage under acidic/basic conditions. Mitigation: Optimize pH and avoid prolonged heating .

- Poor solubility : The methoxyethoxy group enhances hydrophilicity, but precipitation during synthesis can occur. Solution: Use DMF/DMSO mixtures or phase-transfer catalysts .

- Scale-up inefficiency : Batch variability in alkylation. Mitigation: Transition to continuous-flow reactors for consistent mixing and temperature control .

How does the introduction of the 2-methoxyethoxy group affect the physicochemical properties of the indole core?

Answer:

The 2-methoxyethoxy substituent significantly alters the compound’s properties:

- Lipophilicity : Reduces logP compared to unsubstituted indole, enhancing aqueous solubility .

- Electronic effects : The electron-donating methoxy group increases electron density at the indole ring, influencing reactivity in electrophilic substitutions (e.g., nitration, halogenation) .

- Hydrogen bonding : The ether oxygen acts as a hydrogen-bond acceptor, impacting crystal packing (verified via X-ray crystallography in analogues) .

- Biological activity : Enhanced membrane permeability and receptor binding affinity compared to hydroxyl or methoxy analogues, as seen in related indole derivatives .

What experimental strategies are recommended for elucidating the biological activity of this compound derivatives?

Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin receptors) using H-labeled ligands to measure IC values .

- Enzyme inhibition screens : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates (e.g., CYP3A4 inhibition assays) .

- Cellular models : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

- In vivo pharmacokinetics : Administer radiolabeled compound to rodents; analyze plasma half-life and metabolite profiles via LC-MS/MS .

How can discrepancies in spectroscopic data for this compound derivatives be resolved?

Answer:

Contradictions often arise from:

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d vs. CDCl). Standardize solvent systems .

- Tautomerism : Indole NH proton exchange rates affect H NMR signals. Use DO shake tests or variable-temperature NMR .

- Impurity interference : Trace solvents (e.g., ethyl acetate) may mimic signals. Confirm via 2D NMR (COSY, HSQC) .

- Crystallographic validation : Resolve ambiguities by comparing experimental data with single-crystal X-ray structures of analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.